Cas no 921786-70-1 (5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one)

5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one is a structurally complex heterocyclic compound featuring a dihydropyridazinone core substituted with methoxy, 2-methylphenyl, and 4-methylpiperidine-1-carbonyl groups. This compound exhibits potential as an intermediate or active moiety in medicinal chemistry due to its unique scaffold, which may confer selective binding properties. The presence of the 4-methylpiperidine moiety enhances lipophilicity and bioavailability, while the methoxy group can influence electronic and steric interactions. Its well-defined structure allows for precise modifications, making it valuable for drug discovery and pharmacological research. The compound’s stability and synthetic accessibility further support its utility in developing novel therapeutic agents.
5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one structure
921786-70-1 structure
Product Name:5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one
CAS No:921786-70-1
MF:C19H23N3O3
MW:341.404224634171
CID:6132742
PubChem ID:8554535
Update Time:2025-06-13

5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one
    • 5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one
    • 5-methoxy-6-(4-methylpiperidine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one
    • AKOS024628853
    • 921786-70-1
    • F2213-0208
    • Inchi: 1S/C19H23N3O3/c1-13-8-10-21(11-9-13)19(24)18-16(25-3)12-17(23)22(20-18)15-7-5-4-6-14(15)2/h4-7,12-13H,8-11H2,1-3H3
    • InChI Key: KRPBCQWTJINSPD-UHFFFAOYSA-N
    • SMILES: C1(=O)N(C2=CC=CC=C2C)N=C(C(N2CCC(C)CC2)=O)C(OC)=C1

Computed Properties

  • Exact Mass: 341.17394160g/mol
  • Monoisotopic Mass: 341.17394160g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 591
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 62.2Ų

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F2213-0208-2μmol
5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one
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Additional information on 5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one

Introducing 5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one (CAS No. 921786-70-1) and Its Emerging Applications in Chemical Biology

The compound 5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one, identified by its CAS number 921786-70-1, represents a novel heterocyclic molecule with significant potential in the field of chemical biology and pharmaceutical research. This compound belongs to the dihydropyridazinone class, a scaffold that has garnered considerable attention due to its structural versatility and biological activity. The presence of multiple functional groups, including a methoxy substituent, a 2-methylphenyl ring, and a 4-methylpiperidine-1-carbonyl moiety, endows this molecule with unique chemical properties that make it a promising candidate for further investigation.

In recent years, the exploration of novel heterocyclic compounds has been a focal point in medicinal chemistry, driven by the need for innovative therapeutic agents. Dihydropyridazinones, in particular, have been studied for their potential as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The specific arrangement of functional groups in 5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one suggests that it may exhibit inhibitory activity against various biological targets. For instance, the piperidine carbonyl group could interact with protease active sites, while the aromatic ring system may engage in π-stacking interactions with receptor binding pockets.

Recent advancements in computational chemistry have enabled the rapid screening of large libraries of heterocyclic compounds for their potential biological activity. Virtual screening techniques, combined with molecular docking simulations, have been instrumental in identifying promising candidates like 5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one. These methods allow researchers to predict how a molecule might interact with biological targets at the atomic level, thereby streamlining the drug discovery process. The integration of machine learning algorithms has further enhanced the accuracy of these predictions, making it possible to identify lead compounds more efficiently.

The structural features of this compound also make it an attractive candidate for further derivatization. By modifying specific functional groups or introducing new ones, chemists can fine-tune its biological properties to optimize potency and selectivity. For example, replacing the methoxy group with another substituent might alter its metabolic stability or binding affinity. Similarly, varying the size or electronic properties of the aromatic rings could influence its interaction with biological targets. Such modifications are crucial for developing drug candidates that exhibit minimal side effects and high therapeutic efficacy.

One particularly exciting aspect of 5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one is its potential application in addressing neurological disorders. The piperidine moiety is known to be present in several FDA-approved drugs that target central nervous system (CNS) receptors. This suggests that derivatives of this compound could exhibit neuropharmacological activity. Furthermore, the dihydropyridazinone scaffold has been implicated in the development of anticonvulsant and anxiolytic agents. Thus, exploring this compound’s potential as a therapeutic agent for CNS disorders represents a compelling area of research.

The synthesis of 5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. Key steps include condensation reactions to form the dihydropyridazinone core, followed by functional group transformations to introduce the methoxy and piperidine carbonyl groups. Advances in synthetic methodologies have made it possible to construct complex heterocyclic structures more efficiently than ever before. Techniques such as transition metal-catalyzed cross-coupling reactions have greatly facilitated the introduction of diverse functional groups into molecular frameworks.

As interest in natural product-inspired scaffolds grows, compounds like 5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one offer a bridge between synthetic chemistry and pharmacology. By mimicking structural motifs found in biologically active natural products, researchers can design molecules with enhanced binding affinity and selectivity. Additionally, computational tools can help predict how modifications to these natural product-like structures might affect their biological activity. This interdisciplinary approach is key to developing novel therapeutics that address unmet medical needs.

The future prospects for 5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one are promising given its unique structural features and potential biological activities. Further research is warranted to explore its interactions with various biological targets and to optimize its pharmacokinetic properties. Collaborative efforts between synthetic chemists and biologists will be essential in translating this compound’s potential into tangible therapeutic benefits. As our understanding of complex biological systems continues to grow, molecules like this one will play an increasingly important role in drug discovery and development.

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